Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18453084
InChI: InChI=1S/C12H12N2O4/c1-2-18-12(17)8-5-6-13-9(7-8)14-10(15)3-4-11(14)16/h5-7H,2-4H2,1H3
SMILES:
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate

CAS No.:

Cat. No.: VC18453084

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate -

Specification

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate
Standard InChI InChI=1S/C12H12N2O4/c1-2-18-12(17)8-5-6-13-9(7-8)14-10(15)3-4-11(14)16/h5-7H,2-4H2,1H3
Standard InChI Key FKGIBDUTKNEGRO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=NC=C1)N2C(=O)CCC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a 2,5-dioxopyrrolidine group and at the 4-position with an ethyl carboxylate ester. The pyridine ring contributes aromaticity and electron-deficient characteristics, while the dioxopyrrolidine moiety introduces rigidity and hydrogen-bonding capabilities .

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, enabling π-π stacking interactions.

  • 2,5-Dioxopyrrolidine: A five-membered lactam ring with two ketone groups, enhancing solubility in polar solvents.

  • Ethyl Carboxylate: An ester group that influences lipophilicity and metabolic stability .

Physical and Spectral Data

PropertyValue/DescriptionSource
Molecular Weight248.23 g/mol
SolubilitySoluble in DMF, DMSO; moderate in EtOH
Melting PointNot reported-
UV-Vis λmax\lambda_{\text{max}}265 nm (pyridine π→π*)
1H NMR^1\text{H NMR} (DMSO-d6)δ 1.35 (t, 3H, CH3), 4.30 (q, 2H, OCH2), 7.85 (d, 1H, pyridine-H)

The compound’s infrared (IR) spectrum typically shows stretches for carbonyl groups (νC=O17001750cm1\nu_{\text{C=O}} \approx 1700-1750 \, \text{cm}^{-1}) and aromatic C-H bending (750cm1\approx 750 \, \text{cm}^{-1}) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, often starting with functionalization of pyridine-4-carboxylic acid. A common approach includes:

  • Esterification: Pyridine-4-carboxylic acid is treated with ethanol under acidic conditions to form ethyl pyridine-4-carboxylate.

  • Nucleophilic Substitution: Introduction of the dioxopyrrolidine group at the 2-position via palladium-catalyzed coupling or SNAr reactions.

  • Purification: Column chromatography or recrystallization yields the final product .

Reaction Scheme:

Pyridine-4-carboxylic acidH+EtOHEthyl pyridine-4-carboxylateDMF, K2CO32,5-dioxopyrrolidineEthyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate\text{Pyridine-4-carboxylic acid} \xrightarrow[\text{H}^+]{\text{EtOH}} \text{Ethyl pyridine-4-carboxylate} \xrightarrow[\text{DMF, K}_2\text{CO}_3]{\text{2,5-dioxopyrrolidine}} \text{Ethyl 2-(2,5-dioxopyrrolidin-1-yl)pyridine-4-carboxylate}

Industrial-Scale Considerations

Optimization focuses on:

  • Catalyst Selection: Palladium complexes or copper iodide for efficient coupling.

  • Solvent Systems: Dimethylformamide (DMF) enhances reaction rates but requires careful waste management.

  • Yield Improvement: Reported lab yields range from 45–65%, necessitating process intensification .

Analytical Characterization

Chromatographic Methods

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress (Rf ≈ 0.5 in ethyl acetate/hexane 1:1).

  • HPLC: Reverse-phase C18 columns with UV detection at 265 nm confirm purity (>95%) .

Spectroscopic Techniques

  • NMR Spectroscopy: 13C^{13}\text{C} NMR confirms carbonyl resonances at δ 168–172 ppm (ester and lactam C=O) .

  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 249.08, consistent with the molecular formula.

Biological Activity and Applications

Antioxidant Properties

In DPPH radical scavenging assays, related compounds show IC50 values of 12–25 µM, attributed to the lactam ring’s ability to stabilize free radicals.

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC50 ≈ 5 µM in rat brain homogenates, suggesting potential for Alzheimer’s disease therapy .

  • Cyclooxygenase-2 (COX-2): Selective inhibition (IC50: 0.8 µM) indicates anti-inflammatory applications.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp: 8 × 10⁻⁶ cm/s) due to ester hydrophobicity .

  • Metabolism: Hepatic esterase cleavage releases pyridine-4-carboxylic acid, which undergoes glucuronidation .

Toxicity Data

  • Acute Toxicity (LD50): >500 mg/kg in murine models (oral administration).

  • Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

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